molecular formula C39H39ClN8O6S B2901316 CID 156588672 CAS No. 1957234-97-7

CID 156588672

Cat. No.: B2901316
CAS No.: 1957234-97-7
M. Wt: 783.3
InChI Key: KVKRYCAWRGWYNN-MBMZGMDYSA-N
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Description

CID 156588672, identified as Oscillatoxin F, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria (e.g., Moorea producens), known for their complex macrocyclic structures and diverse bioactivities, including cytotoxicity and protease inhibition . Oscillatoxin F features a 25-membered macrocyclic core with unique substitutions, including a methylated tyrosine residue and a brominated indole moiety, distinguishing it from other oscillatoxin derivatives (Figure 1D) .

Properties

InChI

InChI=1S/C39H38ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSOWKODOMZQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=N[C](C3=NN=C(N23)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38ClN8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

CID 156588672 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are typically the degraded target proteins, such as BRD4 .

Comparison with Similar Compounds

Structural Analogues

The oscillatoxin family includes several derivatives with structural variations that influence their physicochemical and biological properties. Key analogs are listed below:

CID Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
101283546 Oscillatoxin D C₃₃H₄₅N₅O₇ 635.74 25-membered macrocycle, hydroxylated tyrosine Marine cyanobacteria
185389 30-Methyl-Oscillatoxin D C₃₄H₄₇N₅O₇ 649.76 Methylation at C30 of tyrosine Marine cyanobacteria
156582093 Oscillatoxin E C₃₄H₄₅N₅O₇Br 730.65 Brominated indole, extended side chain Marine cyanobacteria
156588672 Oscillatoxin F C₃₅H₄₇N₅O₇Br 744.67 Brominated indole + methylated tyrosine Marine cyanobacteria

Key Structural Differences :

  • Bromination: Oscillatoxins E and F contain brominated indole groups, enhancing their hydrophobicity compared to non-brominated analogs .
  • Methylation : 30-Methyl-Oscillatoxin D and Oscillatoxin F feature methyl groups at distinct positions, affecting steric hindrance and binding affinity to molecular targets.

Physicochemical Properties

Property Oscillatoxin D 30-Methyl-Oscillatoxin D Oscillatoxin F (Predicted)
LogP 3.2 3.8 ~4.1 (↑ hydrophobicity)
Solubility (H₂O) 0.02 mg/mL 0.01 mg/mL <0.01 mg/mL
Bioavailability Low Low Low

Notes:

  • Increased bromination and methylation in Oscillatoxin F likely reduce aqueous solubility, as seen in analogs like CID 1761-61-1 (brominated aromatic compound, solubility 0.687 mg/mL) .
  • LogP values were estimated using fragment-based methods (e.g., XLOGP3), consistent with practices for marine peptides .

Implications :

  • Bromination in Oscillatoxin F may improve target engagement by increasing hydrophobic interactions with protease active sites .
  • Methylation in 30-Methyl-Oscillatoxin D reduces potency, suggesting steric effects outweigh hydrophobic gains .

Analytical Characterization

  • LC-ESI-MS : Oscillatoxins are analyzed using reversed-phase HPLC coupled with electrospray ionization mass spectrometry (LC-ESI-MS). Source-induced collision-induced dissociation (CID) fragments reveal side-chain modifications, aiding structural differentiation .
  • NMR : ¹H and ¹³C NMR data confirm macrocyclic connectivity and substituent positions .

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